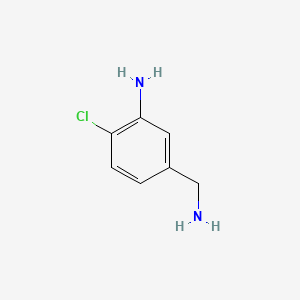

5-(Aminomethyl)-2-chloroaniline

Descripción general

Descripción

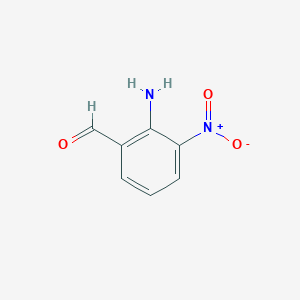

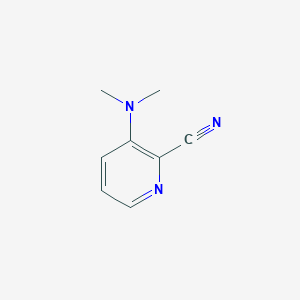

“5-(Aminomethyl)-2-chloroaniline” is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an amination–oxidation–amination–reduction (AOAR) strategy was proposed for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan from HMF via the intermediate 2,5-bis(N-methyl-iminomethyl)furan . Another study reported the synthesis of 4,4-Bis(5-(aminomethyl)furan-2-yl)pentanoic Acid Dihydrochloride Monomer (BFN) by condensation reaction between 2-aminomethyl furan and levulinic acid using a hydrochloric acid catalyst .Molecular Structure Analysis

The molecular structure of “5-(Aminomethyl)-2-chloroaniline” can be analyzed using spectroscopic methods and single crystal structure analysis . These methods can provide detailed information about the compound’s structure and its chemical properties.Chemical Reactions Analysis

The chemical reactions of “5-(Aminomethyl)-2-chloroaniline” can be complex and result in a mixture of products . The products of the reactions include secondary and tertiary amines and their salts, and quaternary ammonium salts .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Aminomethyl)-2-chloroaniline” can be analyzed using various techniques. These properties include hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials .Aplicaciones Científicas De Investigación

Bioremediation and Environmental Cleanup

5-(Aminomethyl)-2-chloroaniline and its derivatives, such as chloroanilines, have been studied for their biodegradation in polluted environments. Research has shown that chloroanilines can be biologically dehalogenated in methanogenic aquifers, suggesting potential applications in bioremediation strategies for environments contaminated with these chemicals (Kuhn & Suflita, 1989).

Photolysis and Chemical Reactions

Studies have explored the generation and reactivity of related compounds, like 4-aminophenyl cation, through photolysis of 4-chloroaniline. These findings provide insights into novel chemical reactions and potential applications in various chemical processes (Guizzardi et al., 2001).

Analytical Chemistry

In analytical chemistry, methods have been developed for the determination of compounds like p-Chloroaniline and related substances in pharmaceutical forms, showcasing the relevance of 5-(Aminomethyl)-2-chloroaniline derivatives in quality control and pharmaceutical analysis (Devanna et al., 2021).

Corrosion Inhibition

Research on aniline derivatives, including chloroanilines, has highlighted their potential as corrosion inhibitors. Studies have investigated their effectiveness in preventing copper corrosion, indicating applications in materials science and industrial maintenance (Khaled & Hackerman, 2004).

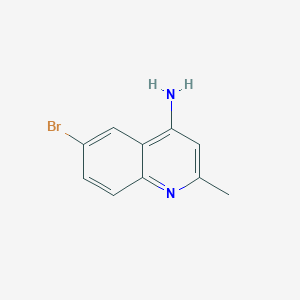

Synthesis of Novel Compounds

The synthesis of new compounds from 5-aminopyrazole incorporated with p-chloroaniline has been explored, demonstrating the role of chloroaniline derivatives in the development of new pharmaceuticals and compounds with potential biological activity (Al-Adiwish et al., 2017).

Advanced Wastewater Treatment

Ionizing radiation technology has been applied to degrade chloroaniline, including 2-chloroaniline, in chemical wastewater. This approach addresses the challenge of removing such pollutants in conventional wastewater treatment processes, indicating a significant role in environmental engineering (Wang & Wang, 2021).

Safety and Hazards

The safety data sheet for a similar compound, Amino Acid Mixture, suggests that in case of inhalation, one should move to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. In case of skin contact, wash skin with soap and water. In case of ingestion, rinse mouth .

Direcciones Futuras

The future directions for “5-(Aminomethyl)-2-chloroaniline” could involve improving existing synthetic pathways, developing new synthetic strategies, and broadening the scope of applications for biorenewable products . This could lead to the development of new materials and the establishment of structure–function relationships .

Propiedades

IUPAC Name |

5-(aminomethyl)-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYPQPNMLWQERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

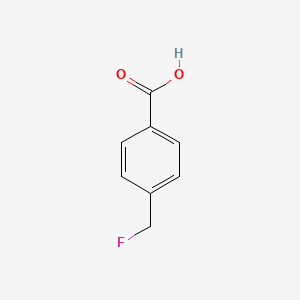

C1=CC(=C(C=C1CN)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541522 | |

| Record name | 5-(Aminomethyl)-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-2-chloroaniline | |

CAS RN |

94568-51-1 | |

| Record name | 5-(Aminomethyl)-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

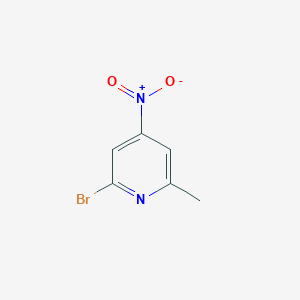

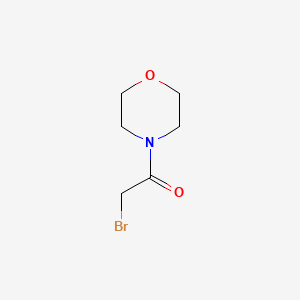

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)